N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the isoxazole rings: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Coupling reactions: The isoxazole rings are then coupled with piperidine-4-carboxamide using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., room temperature, inert atmosphere).
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the isoxazole rings.
Reduction: Reduction reactions may target the carbonyl group in the piperidine-4-carboxamide moiety.
Substitution: Various substitution reactions can occur on the isoxazole rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals or as a precursor in material science.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or ion channels.
Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the isoxazole rings or piperidine moiety.
Other isoxazole derivatives: Compounds like isoxazole-4-carboxamide or isoxazole-5-carboxamide.
Uniqueness
This compound is unique due to its specific combination of isoxazole rings and piperidine-4-carboxamide, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-11-18(23-27-13)21-19(25)15-7-9-24(10-8-15)20(26)16-12-17(28-22-16)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIKGBHCKPLQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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